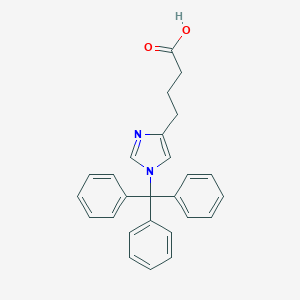

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Verubecestat est un inhibiteur de la bêta-sécrétase 1 (BACE1) de petite taille, une enzyme impliquée dans la production de peptides bêta-amyloïdes, qui sont impliqués dans la pathogenèse de la maladie d'Alzheimer. Développé par Merck & Co., Verubecestat a été étudié comme un traitement potentiel de la maladie d'Alzheimer, visant à réduire la formation de plaques amyloïdes dans le cerveau .

Méthodes De Préparation

La synthèse de Verubecestat implique plusieurs étapes, la voie de première génération reposant sur un couplage d'amide avec une aniline fonctionnalisée. Cette méthode a introduit des inefficacités synthétiques, conduisant au développement d'une voie de deuxième génération. La méthode améliorée utilise un couplage carbone-azote catalysé au cuivre, permettant un accès plus direct au composé cible. Les étapes clés de la synthèse comprennent une addition de type Mannich diastéréosélective dans une sulfinyl-cétimine d'Ellman et une guanidinylation en fin de synthèse .

Analyse Des Réactions Chimiques

Verubecestat subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants tels que le borohydrure de sodium.

Applications de la recherche scientifique

Verubecestat a été principalement étudié pour son potentiel dans le traitement de la maladie d'Alzheimer. Il fonctionne en inhibant BACE1, réduisant ainsi la production de peptides bêta-amyloïdes et ralentissant potentiellement la progression de la maladie d'Alzheimer. Malgré une promesse initiale, les essais cliniques ont révélé que Verubecestat ne réduisait pas de manière significative le déclin cognitif ou fonctionnel chez les patients atteints de la maladie d'Alzheimer légère à modérée . La recherche continue d'explorer ses applications et son efficacité dans d'autres contextes.

Mécanisme d'action

Verubecestat exerce ses effets en inhibant BACE1, une enzyme responsable du clivage de la protéine précurseur amyloïde (APP) pour produire des peptides bêta-amyloïdes. En bloquant l'activité de BACE1, Verubecestat réduit la formation de peptides bêta-amyloïdes, qui sont censés s'agréger et former des plaques dans le cerveau des patients atteints d'Alzheimer. Cette inhibition est censée modifier la progression de la maladie en diminuant la formation de plaques amyloïdes .

Applications De Recherche Scientifique

Verubecestat has been primarily investigated for its potential in treating Alzheimer’s disease. It functions by inhibiting BACE1, thereby reducing the production of amyloid-beta peptides and potentially slowing the progression of Alzheimer’s disease. Despite initial promise, clinical trials revealed that Verubecestat did not significantly reduce cognitive or functional decline in patients with mild-to-moderate Alzheimer’s disease . Research continues to explore its applications and efficacy in other contexts.

Mécanisme D'action

Verubecestat exerts its effects by inhibiting BACE1, an enzyme responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking BACE1 activity, Verubecestat reduces the formation of amyloid-beta peptides, which are believed to aggregate and form plaques in the brains of Alzheimer’s patients. This inhibition is thought to modify disease progression by decreasing amyloid plaque formation .

Comparaison Avec Des Composés Similaires

Verubecestat fait partie d'une classe de composés appelés inhibiteurs de BACE1. Les composés similaires comprennent :

Lanabecestat : Un autre inhibiteur de BACE1 étudié pour la maladie d'Alzheimer.

Atabecestat : Un inhibiteur de BACE1 avec un mécanisme d'action similaire.

Elenbecestat : Vise également BACE1 et a été étudié pour le traitement d'Alzheimer.

Verubecestat est unique par sa structure moléculaire spécifique et la voie de synthèse particulière utilisée pour sa production. comme d'autres inhibiteurs de BACE1, il a été confronté à des défis lors des essais cliniques, soulignant la complexité du ciblage des voies bêta-amyloïdes dans la maladie d'Alzheimer .

Activité Biologique

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid is an imidazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a trityl group attached to an imidazole ring, which is known for its diverse biological activities. The butyric acid moiety contributes to its solubility and interaction with biological systems. The structural formula can be represented as follows:

This structure is critical for its biological activity, particularly in inhibiting specific enzyme pathways and modulating receptor interactions.

Research indicates that imidazole derivatives, including this compound, exhibit multiple mechanisms of action:

- Inhibition of Enzymes : The compound has been shown to inhibit insulin-degrading enzyme (IDE), which plays a significant role in the metabolism of amyloid-beta peptides linked to Alzheimer's disease. This inhibition can potentially lead to increased levels of neuroprotective factors in the brain .

- Antimicrobial Activity : Imidazole derivatives are recognized for their antibacterial properties. Studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The biological activity of this compound was assessed through various experimental approaches:

Table 1: Biological Activity Summary

| Activity Type | Result | Reference |

|---|---|---|

| IDE Inhibition | IC50 = 0.3 μM | |

| Antibacterial Activity | Effective against multiple strains | |

| Cytotoxicity | Low cytotoxicity at therapeutic doses |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Research : A study focused on the compound's ability to inhibit IDE, thereby reducing amyloid-beta levels in rodent models. The results indicated a significant decrease in amyloid plaques, suggesting a neuroprotective effect .

- Antimicrobial Testing : In a comparative study, various imidazole derivatives were tested against antibiotic-resistant bacterial strains. The findings showed that certain derivatives exhibited potent antibacterial activity, supporting the development of new antimicrobial agents .

- Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds revealed that modifications to the imidazole ring significantly affected both stability and bioavailability, which are crucial for therapeutic efficacy .

Propriétés

IUPAC Name |

4-(1-tritylimidazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMTAHISORELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464596 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-84-6 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.